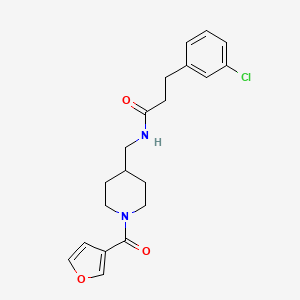

4-Hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one

Vue d'ensemble

Description

4-Hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one is a compound that belongs to the class of quinolones, which are characterized by a benzopyridine structure where the pyridine ring contains a keto and a hydroxy group. Quinolones are known for their biological activities, and derivatives of this class have been extensively studied for their potential pharmacological properties, including anti-inflammatory and cytotoxic activities .

Synthesis Analysis

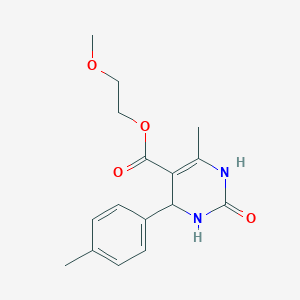

The synthesis of quinolone derivatives can be achieved through various methods. One approach involves the phosphine-mediated redox cyclization of 1-(2-nitroaryl)prop-2-ynones to produce 3-hydroxyquinolin-4-ones under neutral conditions, which is a novel method for the synthesis of these compounds . Another method includes the tin(II) chloride-induced cyclization of 2-nitrobenzamides and ketones, providing a mild and efficient route to 1-hydroxyquinazolin-4-ones . Additionally, solid-phase synthesis has been employed to create 3-hydroxy-6-nitroquinolin-4(1H)-ones with two diversity positions, starting from immobilized 4-chloro-5-nitroanthranilic acid . These methods demonstrate the versatility and adaptability of synthetic strategies to access the quinolone scaffold.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is often confirmed using spectroscopic methods such as NMR, MS, and single crystal X-ray diffraction. For instance, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was elucidated using these techniques, revealing a strong intramolecular hydrogen bond . Similarly, the crystal structure of nitro regioisomers of tetrahydroquinoline was determined, providing insights into the molecular packing influenced by hydrogen bonds and van der Waals interactions .

Chemical Reactions Analysis

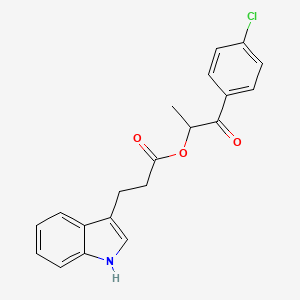

Quinolone derivatives can undergo various chemical reactions, including esterification, amidation, and cyclization, to yield a wide array of compounds with potential biological activities. For example, the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid involved preparative methods for its esterification and amidation . The reactivity of these compounds is crucial for the development of new drugs and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. The presence of nitro, hydroxy, and keto groups can significantly affect their acidity, solubility, and stability. These properties are essential for the compounds' biological activity and their interaction with biological targets. For instance, the anti-inflammatory properties of synthesized quinolone derivatives were evaluated, indicating the importance of their chemical properties in their pharmacological effects . Additionally, the fluorescence properties of certain 3-hydroxyquinolin-4(1H)-ones were studied, which could be relevant for their application in imaging or as fluorescent probes .

Applications De Recherche Scientifique

Synthetic and Structural Chemistry

The compound and its derivatives are pivotal in synthetic chemistry. Kovalenko et al. (2019, 2020) described the synthesis of various derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, providing structural insights and highlighting their potential as Hepatitis B virus replication inhibitors (Kovalenko et al., 2019); (Kovalenko et al., 2020). Similarly, Ukrainets et al. (2014) discussed the synthesis and structure of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, showcasing its relevance in the development of new molecular frameworks (Ukrainets et al., 2014).

Antimicrobial and Antioxidant Properties

Several studies have highlighted the antimicrobial and antioxidant properties of derivatives of 4-Hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one. Patel et al. (2017) synthesized and characterized metal complexes of 8-hydroxyquinoline derivatives, which showed significant in vitro antimicrobial activity (Patel & Patel, 2017). Abdel-Kader and Talaat (2023) explored the reaction of 4-Hydroxy-3-nitro-6-phenyl-6H-pyrano[3,2-c]quinoline-2,5-dione with nucleophiles, leading to compounds with significant antioxidant activity, indicating their potential in therapeutic and protective treatments (Abdel-Kader & Talaat, 2023).

Propriétés

IUPAC Name |

4-hydroxy-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-11-7-5-3-2-4-6(7)9(13)8(10(11)14)12(15)16/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHGVXVVXOXMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2540598.png)

![N-(2,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2540601.png)

![4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2540603.png)

![8-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540605.png)

![3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540609.png)

![2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine](/img/structure/B2540610.png)

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2540611.png)

![2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers](/img/structure/B2540616.png)